![molecular formula C16H19N3O B5620973 (3R*,4S*)-4-cyclopropyl-1-(1H-indol-6-ylcarbonyl)pyrrolidin-3-amine](/img/structure/B5620973.png)
(3R*,4S*)-4-cyclopropyl-1-(1H-indol-6-ylcarbonyl)pyrrolidin-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules like "(3R*,4S*)-4-cyclopropyl-1-(1H-indol-6-ylcarbonyl)pyrrolidin-3-amine" often involves multistep synthetic routes, starting from simpler building blocks. Techniques such as 1,3-dipolar cycloaddition reactions, catalyzed intramolecular amination, and multicomponent reactions are crucial. For instance, a practical large-scale synthesis of similar compounds has been achieved through 1,3-dipolar cycloaddition reactions, utilizing intermediates like (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, which is synthesized from dipolarophiles and achiral ylide precursors (Kotian et al., 2005). Similarly, diastereoselective syntheses of pyrrolidines via catalyzed three-component reactions highlight the synthetic versatility needed to construct complex molecules (Carson & Kerr, 2005).
properties
IUPAC Name |
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(1H-indol-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c17-14-9-19(8-13(14)10-1-2-10)16(20)12-4-3-11-5-6-18-15(11)7-12/h3-7,10,13-14,18H,1-2,8-9,17H2/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEBFFWYHUXXNC-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CN(CC2N)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2CN(C[C@@H]2N)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(1H-indol-6-yl)methanone |
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